N-BENZYL-2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE
Overview
Description
N-BENZYL-2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE is a complex organic compound that features a benzyl group, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE typically involves multiple steps. One common approach is to start with the nitration of a benzyl aniline derivative to introduce the nitro group. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the acylation of the piperazine ring with 4-(PROPAN-2-YL)BENZOYL chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps, which can improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Acylation: The piperazine ring can undergo further acylation reactions to introduce additional functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst for reduction reactions.
Electrophiles: Various electrophiles such as halogens for substitution reactions.
Acylating Agents: Acyl chlorides for acylation reactions.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of different functional groups on the benzyl ring.
Acylation: Addition of acyl groups to the piperazine ring.
Scientific Research Applications
N-BENZYL-2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-BENZYL-2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-2-NITROANILINE: Lacks the piperazine ring and acyl group.
N-BENZYL-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE: Lacks the nitro group.
2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE: Lacks the benzyl group.
Uniqueness
N-BENZYL-2-NITRO-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-20(2)22-8-10-23(11-9-22)27(32)30-16-14-29(15-17-30)24-12-13-26(31(33)34)25(18-24)28-19-21-6-4-3-5-7-21/h3-13,18,20,28H,14-17,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPUKDGWBQGKQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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